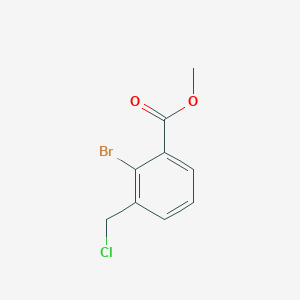
Methyl 2-bromo-3-(chloromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-(chloromethyl)benzoate is a chemical compound with the CAS Number: 2253629-67-1 . It has a molecular weight of 263.52 .
Molecular Structure Analysis
The InChI code for Methyl 2-bromo-3-(chloromethyl)benzoate is1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Methyl 2-bromo-3-(chloromethyl)benzoate has a molecular weight of 263.52 .Applications De Recherche Scientifique
Chloromethane as a Methyl Donor
Chloromethane, a compound related to the chemical family of Methyl 2-bromo-3-(chloromethyl)benzoate, acts as a methyl donor for the biosynthesis of methyl esters and anisoles in Phellinus pomaceus. This application demonstrates the role of halogenated compounds in primary fungal metabolism, offering insights into the biosynthesis of nonhalogenated natural products (Harper et al., 1989).
Novel Heterocyclic Systems Synthesis
The compound facilitates the synthesis of novel heterocyclic systems, such as benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, via tandem cyclization processes. This underscores its utility in creating complex organic molecules with potential applications in medicinal chemistry and materials science (Yahodkina-Yakovenko et al., 2018).
Crystal Structure Comparison
Research on bromo–hydroxy–benzoic acid derivatives, closely related to Methyl 2-bromo-3-(chloromethyl)benzoate, has led to comparisons of crystal structures. These studies are crucial for understanding molecular interactions and designing materials with specific physical properties (Suchetan et al., 2016).
Beta-lactamase Inhibitory Properties
Another significant application is in the development of beta-lactamase inhibitors. Compounds related to Methyl 2-bromo-3-(chloromethyl)benzoate, like 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylic acid 1,1-dioxide, have shown potent inhibitory effects against various bacterial beta-lactamases, highlighting their potential in combating antibiotic resistance (Gottstein et al., 1981).
Environmental Analysis
In environmental chemistry, derivatisation techniques involving similar compounds are used for the gas chromatographic determination of acidic herbicides in aqueous samples. These methodologies are pivotal for monitoring pollutants and ensuring environmental safety (Rompa et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 2-bromo-3-(chloromethyl)benzoate is a chemical compound that is primarily used as a reagent in organic synthesis . The primary targets of this compound are other organic molecules, where it acts as a reagent to facilitate the formation of new chemical bonds .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura cross-coupling . This is a type of reaction that involves the formation of carbon-carbon bonds, catalyzed by a transition metal . The compound’s bromine atom is replaced by another group in the reaction, leading to the formation of a new organic compound .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of complex organic molecules . The reaction allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds, depending on the other reagents and conditions used in the reaction .
Result of Action
The result of the compound’s action is the formation of a new organic compound through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry due to its ability to form carbon-carbon bonds under mild conditions .
Action Environment
The efficacy and stability of Methyl 2-bromo-3-(chloromethyl)benzoate can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of a suitable catalyst, and the other reagents used in the reaction . Proper control of these environmental factors is crucial for the successful application of this compound in organic synthesis .
Propriétés
IUPAC Name |
methyl 2-bromo-3-(chloromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXMFXFCRVXKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2253629-67-1 |
Source


|
| Record name | methyl 2-bromo-3-(chloromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

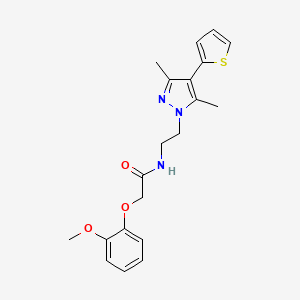
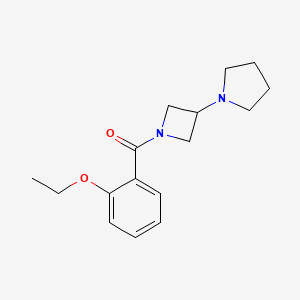
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2870859.png)
![ethyl 4-(2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2870861.png)
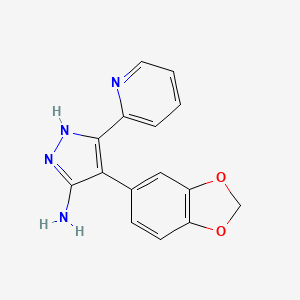
![Methyl 3-[6-(4-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2870863.png)
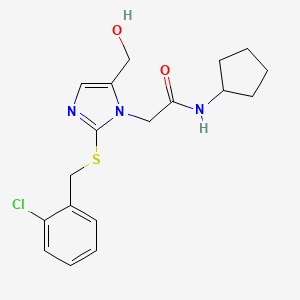
![N1-(2-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2870867.png)
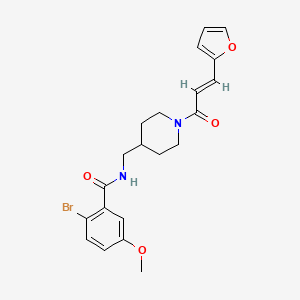
![N-[3-(dimethylamino)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2870871.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2870872.png)
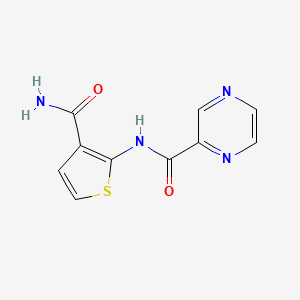
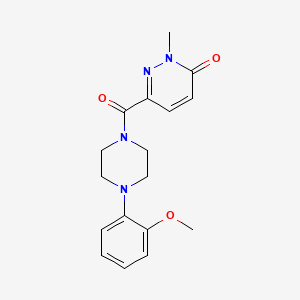
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)